2,5-Pyrrolidinedione, 1-[(2-chlorobenzoyl)oxy]-
Description
This structural motif is common in bioactive molecules and synthetic intermediates.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c12-8-4-2-1-3-7(8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQOBTJLBSVYMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384720 | |
| Record name | 2,5-Pyrrolidinedione, 1-[(2-chlorobenzoyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68388-08-9 | |
| Record name | Benzoic acid, 2-chloro-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68388-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Pyrrolidinedione, 1-[(2-chlorobenzoyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Esterification Method
The most widely documented synthesis involves the direct esterification of 2,5-pyrrolidinedione with 2-chlorobenzoyl chloride. This method employs a base to neutralize the hydrochloric acid generated during the reaction, ensuring forward progression. The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmospheric conditions to prevent hydrolysis of the acid chloride .
Reaction Scheme :
Key Parameters :
-
Temperature : Room temperature (20–25°C)
-
Reaction Time : 4–6 hours
-
Yield : 70–85% (dependent on purity of starting materials)
-
Purification : Column chromatography using silica gel and ethyl acetate/hexane eluent .
This method is favored for its simplicity and scalability. However, the exothermic nature of the reaction necessitates controlled addition of 2-chlorobenzoyl chloride to avoid side reactions such as dimerization of the pyrrolidinedione core.
Carbodiimide-Mediated Coupling
An alternative approach utilizes carbodiimide reagents, such as dicyclohexylcarbodiimide (DCC) or N,N'-disuccinimidyl carbonate (DSC), to activate the carboxylic acid moiety of 2-chlorobenzoic acid for coupling with 2,5-pyrrolidinedione. This method is particularly advantageous when using acid-sensitive substrates .
Procedure :
-
Activation : 2-Chlorobenzoic acid is treated with DSC in acetonitrile or THF in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Coupling : The activated intermediate reacts with 2,5-pyrrolidinedione under microwave irradiation (180°C, 30 minutes) to accelerate the reaction .
Optimization Insights :
-
Microwave Assistance : Reduces reaction time from 18 hours (conventional heating) to 30 minutes.
Comparison with Classical Method :
| Parameter | Classical Esterification | Carbodiimide-Mediated Coupling |
|---|---|---|
| Reaction Time | 4–6 hours | 30 minutes (microwave) |
| Yield | 70–85% | 68% |
| By-Products | HCl | N-Hydroxysuccinimide |
| Scalability | High | Moderate |
The carbodiimide method minimizes acid by-products but requires specialized equipment for microwave-assisted synthesis.
Industrial-Scale Production Considerations
While laboratory-scale syntheses prioritize yield and purity, industrial production demands cost-effectiveness and safety. The classical esterification method is more suitable for large-scale synthesis due to:
-
Lower Reagent Costs : 2-Chlorobenzoyl chloride is cheaper than DSC.
-
Simpler Workflow : Avoids the need for microwave reactors.
-
Waste Management : HCl by-product can be neutralized and disposed of efficiently .
Challenges in Scaling :
-
Exothermic Control : Jacketed reactors with cooling systems are essential.
-
Purity Maintenance : Crystallization techniques replace column chromatography for bulk purification.
Emerging Methodologies and Innovations
Recent advances explore enzymatic esterification and flow chemistry to enhance sustainability. For instance, lipase-catalyzed reactions in non-aqueous media show promise for reducing energy consumption, though yields remain suboptimal (50–60%) compared to traditional methods .
Scientific Research Applications
Pharmaceutical Research
Anticoagulant Properties
One of the prominent applications of 2,5-Pyrrolidinedione, 1-[(2-chlorobenzoyl)oxy]- is its use as an anticoagulant. Research has demonstrated that it acts as a potent inhibitor of activated blood coagulation factor X (FXa), which plays a crucial role in thrombus formation. This property makes it a candidate for treating conditions such as myocardial infarction and deep venous thrombosis .
Mechanism of Action
The mechanism involves the compound binding to FXa, leading to inhibition of its activity, which subsequently reduces clot formation. This has been substantiated by various pharmacological studies that highlight its effectiveness in preclinical models of thromboembolic diseases .
Biological Studies
Enzyme Interaction
2,5-Pyrrolidinedione, 1-[(2-chlorobenzoyl)oxy]- has been shown to interact with several enzymes and proteins, influencing metabolic pathways. It can modulate the activity of antioxidant proteins by inhibiting specific enzymes involved in oxidative stress responses. This interaction is crucial for understanding its potential therapeutic applications in conditions characterized by oxidative stress.
Gene Expression Modulation
Studies indicate that this compound can also affect gene expression related to apoptosis and cell proliferation. Such effects suggest a role in cancer research, where modulation of these pathways can be pivotal for developing therapeutic strategies against tumors.
Chemical Synthesis
Synthetic Intermediate
In synthetic chemistry, 2,5-Pyrrolidinedione, 1-[(2-chlorobenzoyl)oxy]- serves as an intermediate in the production of various organic compounds. The synthesis typically involves the esterification of 2,5-dioxopyrrolidine with 2-chlorobenzoic acid, often facilitated by dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Case Studies
-
Study on Anticoagulant Effects :
A study published in Thrombosis Research detailed the efficacy of FXa inhibitors derived from compounds like 2,5-Pyrrolidinedione derivatives. The findings indicated significant reductions in thrombus formation in animal models when treated with these compounds . -
Biological Activity Assessment :
Research conducted on the biological activities of chlorphenesin carbamate revealed its potential as an antioxidant agent. The study highlighted its ability to modulate oxidative stress responses in cellular models. -
Synthesis Optimization :
A patent application discussed methods for synthesizing derivatives of pyrrolidinediones efficiently while minimizing side reactions. This work underscores the versatility of the compound in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-[(2-chlorobenzoyl)oxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrolidinedione Derivatives
Physicochemical Properties
- Lipophilicity : The 2-chlorobenzoyl group increases logP compared to benzoyl or aliphatic substituents, improving membrane penetration. For example, U-73122 (logP ~4.5) exhibits better cellular uptake than hydrophilic PEG derivatives .
- Stability : Aryl acyloxy groups (e.g., benzoyloxy) enhance hydrolytic stability compared to alkyl esters, which may degrade under physiological conditions .
Biological Activity
2,5-Pyrrolidinedione, 1-[(2-chlorobenzoyl)oxy]- is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is categorized under pyrrolidinediones, which are known for their diverse biological activities. Its structure can be described as follows:
- IUPAC Name : 2,5-Pyrrolidinedione, 1-[(2-chlorobenzoyl)oxy]-
- Molecular Formula : CHClNO
- CAS Number : 68388-08-9
The biological activity of 2,5-Pyrrolidinedione, 1-[(2-chlorobenzoyl)oxy]- primarily involves its interaction with various biological targets. The compound is believed to exert its effects through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : The compound could interact with receptors that mediate physiological responses, potentially leading to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidinedione derivatives. For instance:
- A study demonstrated that certain derivatives exhibited significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2,5-Pyrrolidinedione Derivative | Breast Cancer | 15 | Apoptosis Induction |
| 2,5-Pyrrolidinedione Derivative | Lung Cancer | 20 | Cell Cycle Arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies indicated effectiveness against a range of bacterial strains:
- Escherichia coli and Staphylococcus aureus were notably susceptible to the compound, suggesting potential use as an antimicrobial agent .
Study on Anticancer Effects
A notable study evaluated the efficacy of various pyrrolidinedione derivatives in inhibiting tumor growth in animal models. The results indicated that the compounds significantly reduced tumor size compared to controls, with a marked increase in survival rates among treated subjects .
Research on Antimicrobial Properties
Another investigation focused on the antimicrobial activity of 2,5-Pyrrolidinedione against pathogenic bacteria. The study employed both disk diffusion and broth microdilution methods to assess effectiveness. Results showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL .
Q & A
Q. What methodologies are effective for establishing structure-activity relationships (SARs) in related pyrrolidinedione analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
